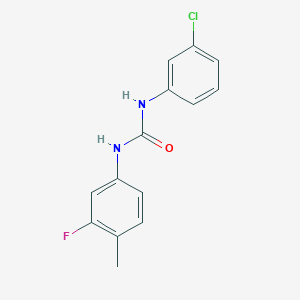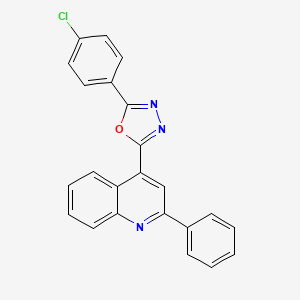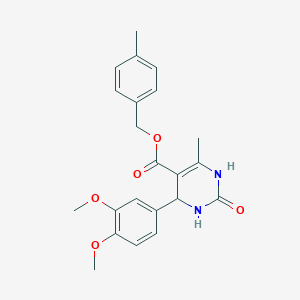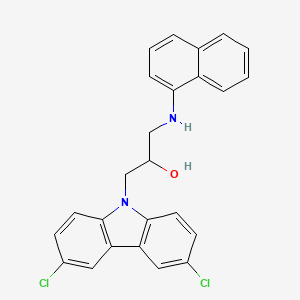![molecular formula C27H27N5O3 B5140609 4-(4-ETHYLPHENYL)-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B5140609.png)
4-(4-ETHYLPHENYL)-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-ETHYLPHENYL)-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that features a dihydrophthalazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ETHYLPHENYL)-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps:
Formation of the Nitro Compound: The initial step involves nitration of a suitable aromatic precursor to introduce the nitro group.
Piperazine Derivative Formation:
Cyclization: The final step involves cyclization to form the dihydrophthalazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products
Oxidation: Oxidized derivatives of the piperazine moiety.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-(4-ETHYLPHENYL)-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(4-ETHYLPHENYL)-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-METHYLPIPERAZIN-1-YL)ANILINE: A structurally similar compound with a piperazine moiety.
(4-ETHYLPHENYL)(4-METHYLPIPERAZIN-1-YL)METHANONE: Another compound featuring both ethylphenyl and piperazine groups.
Uniqueness
4-(4-ETHYLPHENYL)-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its dihydrophthalazinone core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(4-ethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3/c1-3-19-8-10-20(11-9-19)26-22-6-4-5-7-23(22)27(33)31(28-26)25-18-21(12-13-24(25)32(34)35)30-16-14-29(2)15-17-30/h4-13,18H,3,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKREDAQHYDGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)N5CCN(CC5)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5140531.png)
![4-Bromo-2-chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5140538.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B5140539.png)

![2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B5140547.png)
![10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5140557.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B5140570.png)
![4-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride](/img/structure/B5140571.png)
![2-chloro-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]benzamide](/img/structure/B5140578.png)

![1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine](/img/structure/B5140589.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B5140597.png)

